

# Mazdutide's Impact on Energy Expenditure: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Mazdutide |           |
| Cat. No.:            | B15606927 | Get Quote |

For: Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Mazdutide is an investigational dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (GCG) receptors, currently under development for the treatment of obesity and type 2 diabetes. Its unique mechanism of action, which combines the appetite-suppressing effects of GLP-1 receptor activation with the energy expenditure-enhancing properties of glucagon receptor (GCGR) activation, positions it as a promising therapeutic agent. This document provides a comprehensive technical overview of the effects of mazdutide on energy expenditure, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways. While clinical trials have demonstrated significant weight loss, direct quantitative data on mazdutide's effect on human energy expenditure from these trials is not yet publicly available. Preclinical evidence, however, strongly supports a mechanism involving increased energy expenditure.

## Core Mechanism of Action: Dual Agonism for Synergistic Effects

**Mazdutide** is a synthetic analogue of the mammalian hormone oxyntomodulin, which naturally activates both GLP-1 and glucagon receptors.[1][2][3] This dual agonism is key to its metabolic effects.



- GLP-1 Receptor (GLP-1R) Activation: Primarily impacts energy intake by promoting satiety, slowing gastric emptying, and enhancing insulin secretion.[4][5][6][7][8]
- Glucagon Receptor (GCGR) Activation: This is the central mechanism through which
  mazdutide is proposed to increase energy expenditure.[1][2][3][4][5] Activation of GCGR in
  the liver and adipose tissue is known to promote lipolysis, enhance fat oxidation, and
  increase the basal metabolic rate, contributing to greater energy expenditure through
  thermogenesis.[4][5][6][7][8]

This combined action is hypothesized to produce synergistic effects on weight loss and glycemic regulation, addressing both the "calories in" and "calories out" sides of the energy balance equation.[4]

## **Signaling Pathway**

The activation of the glucagon receptor by **mazdutide** initiates a signaling cascade that ultimately leads to increased energy expenditure. The primary pathway involves the Gs alpha subunit of the G protein-coupled receptor, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets involved in lipid metabolism and thermogenesis.





Click to download full resolution via product page

Glucagon receptor signaling cascade initiated by **mazdutide**.



# Preclinical Evidence of Increased Energy Expenditure

Preclinical studies in animal models have provided direct evidence for **mazdutide**'s effect on energy expenditure. A study in male db/db mice, a model for type 2 diabetes, demonstrated that **mazdutide** treatment leads to enhanced energy expenditure.[9] While specific quantitative data from this study is not detailed in the available literature, the findings support the proposed mechanism of action.

# **Experimental Protocol: Indirect Calorimetry in Rodent Models**

The standard method for assessing energy expenditure in preclinical models is indirect calorimetry. This technique measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and total energy expenditure.

Objective: To quantify the effect of **mazdutide** on total energy expenditure, substrate utilization (fat vs. carbohydrate oxidation), and physical activity.

#### Materials and Methods:

- Animal Model: Diet-induced obese (DIO) mice or genetic models of obesity and diabetes (e.g., db/db mice).
- Housing: Mice are individually housed in metabolic cages (e.g., from Columbus Instruments or TSE Systems) equipped for indirect calorimetry.
- Acclimatization: Animals are acclimated to the metabolic cages for a period of at least 24-48
  hours before data collection to minimize stress-related artifacts.
- Treatment: Mice are administered mazdutide or a vehicle control via subcutaneous injection at specified doses and frequencies.
- Data Collection:
  - VO2 and VCO2 are measured continuously in an open-flow respirometric system.



- Food and water intake are monitored continuously using automated sensors.
- Locomotor activity is recorded using infrared beams.
- Data is typically collected over a 24- to 72-hour period to assess both light and dark cycles.

#### • Data Analysis:

- Energy Expenditure (EE): Calculated using the Weir formula: EE (kcal/hr) = 3.941 \* VO2 + 1.106 \* VCO2.
- Respiratory Exchange Ratio (RER): Calculated as the ratio of VCO2 to VO2. An RER value approaching 0.7 indicates predominantly fat oxidation, while a value of 1.0 indicates carbohydrate oxidation.
- Statistical Analysis: Data is typically analyzed using ANCOVA, with body weight as a covariate, to determine the true effect of the drug on energy expenditure independent of changes in body mass.



Click to download full resolution via product page

Generalized workflow for preclinical assessment of energy expenditure.

#### **Clinical Trial Evidence**

Multiple Phase 2 and Phase 3 clinical trials have demonstrated the efficacy of **mazdutide** in inducing significant weight loss and improving various cardiometabolic parameters in individuals with overweight or obesity, with or without type 2 diabetes. While these trials did not report direct measurements of energy expenditure as primary or key secondary endpoints, the substantial weight loss observed is strong indirect evidence of an impact on energy balance, likely involving both reduced energy intake and increased energy expenditure.



## **Summary of Key Clinical Trial Data**

The following tables summarize the study design and key efficacy results from major clinical trials of **mazdutide**.

Table 1: GLORY-1 Phase 3 Study in Chinese Adults with Overweight or Obesity



| Parameter                               | Placebo (n=205)                                      | Mazdutide 4 mg<br>(n=203) | Mazdutide 6 mg<br>(n=202) |
|-----------------------------------------|------------------------------------------------------|---------------------------|---------------------------|
| Study Design                            | Randomized, double-<br>blind, placebo-<br>controlled |                           |                           |
| Duration                                | 48 weeks                                             | _                         |                           |
| Primary Endpoint<br>(Week 32)           |                                                      |                           |                           |
| Mean % Weight<br>Change                 | -                                                    | Superior to placebo       | Superior to placebo       |
| % Participants with ≥5% Weight Loss     | 10.9%                                                | 76.3%                     | 84.0%                     |
| Key Secondary<br>Endpoints (Week 48)    |                                                      |                           |                           |
| Mean % Weight<br>Change                 | -0.5%                                                | -12.0%                    | -14.8%                    |
| % Participants with ≥5% Weight Loss     | 11.5%                                                | 73.5%                     | 82.8%                     |
| % Participants with ≥10% Weight Loss    | -                                                    | -                         | -                         |
| % Participants with ≥15% Weight Loss    | 2.1%                                                 | 37.0%                     | 50.6%                     |
| Mean Change in Waist Circumference (cm) | -1.5 cm                                              | -9.5 cm                   | -11.0 cm                  |
| Data from the<br>GLORY-1 trial.[1]      |                                                      |                           |                           |

Table 2: DREAMS-3 Phase 3 Head-to-Head Study vs. Semaglutide in Chinese Adults with T2D and Obesity



| Parameter                                               | Semaglutide 1 mg (n=174)                  | Mazdutide 6 mg (n=175) |
|---------------------------------------------------------|-------------------------------------------|------------------------|
| Study Design                                            | Randomized, open-label, active-controlled |                        |
| Duration                                                | 32 weeks                                  |                        |
| Primary Endpoint (Week 32)                              |                                           |                        |
| % Participants with HbA1c<br><7.0% AND ≥10% Weight Loss | 21.0%                                     | 48.0%                  |
| Secondary Endpoints (Week 32)                           |                                           |                        |
| Mean Change in HbA1c                                    | -1.84%                                    | -2.03%                 |
| Mean % Weight Reduction                                 | 6.00%                                     | 10.29%                 |
| Data from the DREAMS-3 trial. [10]                      |                                           |                        |

Table 3: Phase 2 Study in Chinese Adults with Obesity



| Parameter                                                          | Placebo                                      | Mazdutide 9 mg |
|--------------------------------------------------------------------|----------------------------------------------|----------------|
| Study Design                                                       | Randomized, double-blind, placebo-controlled |                |
| Duration                                                           | 48 weeks                                     |                |
| Primary Endpoint (Week 24)                                         |                                              | _              |
| Placebo-Adjusted Mean %<br>Weight Change                           | -                                            | -18.6%         |
| Other Endpoints                                                    |                                              |                |
| % Participants with ≥15%<br>Weight Loss (Week 48)                  | -                                            | 51.2%          |
| % Participants with ≥20%<br>Weight Loss (Week 48)                  | -                                            | 34.9%          |
| Reduction in Liver Fat Content (Week 24)                           | -                                            | 73.3%          |
| Data from a Phase 2 trial in Chinese adults with obesity. [11][12] |                                              |                |

### **Discussion and Future Directions**

The available evidence strongly suggests that **mazdutide**'s mechanism of action includes an increase in energy expenditure, primarily mediated by the activation of the glucagon receptor. This is supported by preclinical studies and the significant weight loss observed in large-scale clinical trials.

However, a notable gap in the current body of knowledge is the absence of direct, quantitative measurements of resting or total energy expenditure in humans treated with **mazdutide**. Future clinical studies incorporating indirect calorimetry would be invaluable to:

 Quantify the precise contribution of increased energy expenditure to mazdutide-induced weight loss.



- Determine the dose-response relationship between **mazdutide** and energy expenditure.
- Assess the long-term effects of mazdutide on metabolic adaptation, the natural decrease in energy expenditure that occurs with weight loss.

Such data would provide a more complete understanding of **mazdutide**'s metabolic effects and further solidify its position as a novel therapeutic agent for obesity and related metabolic disorders.

### Conclusion

**Mazdutide** is a promising dual GLP-1/glucagon receptor agonist that induces substantial weight loss. Its mechanism is understood to involve both a reduction in energy intake via GLP-1R activation and an increase in energy expenditure through GCGR signaling. While robust clinical data demonstrates its efficacy in weight reduction, direct quantitative evidence of its impact on energy expenditure in humans is needed to fully elucidate its metabolic profile. The preclinical data are supportive of this mechanism, and the profound weight loss seen in clinical trials provides strong indirect evidence for a significant effect on energy balance. Further research focusing on direct measurements of energy expenditure will be crucial for a comprehensive understanding of this novel therapeutic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase 3 Clinical Study of Mazdutide in Chinese Adults with Overweight or Obesity (GLORY-1) Published in The New England Journal of Medicine (NEJM) [prnewswire.com]
- 2. Second phase III trial of mazdutide in Chinese patients with type 2 diabetes met study endpoints, and Innovent Biologics plans to submit NDA of mazdutide to the NMPA. Medthority [medthority.com]
- 3. bariatricnews.net [bariatricnews.net]
- 4. bariatricnews.net [bariatricnews.net]







- 5. Innovent Updates on Mazdutide GLORY-1 Study and Biomedicine Pipeline [synapse.patsnap.com]
- 6. Innovent Unveils Phase 3 Mazdutide Weight Management Study Results at ADA's 84th Sessions [synapse.patsnap.com]
- 7. Innovent Presents the Results of the First Phase 3 Study of Mazdutide for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. biospace.com [biospace.com]
- 10. Mazdutide, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovent's Mazdutide Shows Superiority in Glycemic Control with Weight Loss over Semaglutide in a Head-to-head Phase 3 Clinical Trial DREAMS-3 [prnewswire.com]
- 12. Liraglutide Activates Type 2 Deiodinase and Enhances β3-Adrenergic-Induced Thermogenesis in Mouse Adipose Tissue PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mazdutide's Impact on Energy Expenditure: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606927#mazdutide-effects-on-energy-expenditure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com